molecular formula C13H12ClNO B1318584 3-Chloro-2-(4-methylphenoxy)aniline CAS No. 937604-53-0

3-Chloro-2-(4-methylphenoxy)aniline

Cat. No.: B1318584
CAS No.: 937604-53-0
M. Wt: 233.69 g/mol
InChI Key: KFPKMYNBTJDUJH-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methylphenoxy)aniline is an aniline derivative featuring a chlorine atom at the 3-position and a 4-methylphenoxy group at the 2-position of the benzene ring. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-withdrawing (chloro) and electron-donating (methylphenoxy) substituents, influencing its reactivity and physicochemical properties. Commercial availability is confirmed via supplier listings (e.g., Santa Cruz Biotechnology, Catalog #sc-312664) .

Properties

IUPAC Name

3-chloro-2-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPKMYNBTJDUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280177
Record name 3-Chloro-2-(4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-53-0
Record name 3-Chloro-2-(4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methylphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general steps include:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.

    Transmetalation: A nucleophilic organic group is transferred from boron to palladium.

    Reductive Elimination: The final product is formed through reductive elimination, releasing the palladium catalyst.

Industrial Production Methods

Industrial production of 3-Chloro-2-(4-methylphenoxy)aniline may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, industrial processes may incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Chloro-2-(4-methylphenoxy)aniline is utilized in diverse scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key properties of 3-Chloro-2-(4-methylphenoxy)aniline with analogous compounds:

Compound Name Substituents Molecular Weight XLogP3 H-Bond Donors/Acceptors Key Properties/Applications Reference
3-Chloro-2-(4-methylphenoxy)aniline 3-Cl, 2-(4-methylphenoxy) 247.72 3.8 1 / 2 Intermediate for pharmaceuticals
3-Chloro-2-(3-phenylpropoxy)aniline 3-Cl, 2-(3-phenylpropoxy) - - 1 / 2 Higher lipophilicity due to phenylpropoxy
3-Chloro-4-(4-chlorophenoxy)aniline 3-Cl, 4-(4-Cl-phenoxy) 264.11 4.5 1 / 2 Dual chloro groups enhance stability
3-Chloro-2-[(4-methylphenyl)sulfanyl]aniline 3-Cl, 2-(4-methylthiophenyl) - - 1 / 1 Thioether enhances electron donation
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline Fluorinated alkoxy chain - - 1 / 4 High electronegativity, used in fluorinated materials
3-Chloro-2-(methylsulfanyl)aniline 3-Cl, 2-(methylsulfanyl) 173.66 2.1 1 / 1 Pharma intermediate, >99% purity
3-Chloro-4-(2,3-dimethylphenoxy)aniline 3-Cl, 4-(2,3-dimethylphenoxy) 277.78 4.2 1 / 2 Steric hindrance from dimethyl groups

Notes:

  • XLogP3 : Indicates lipophilicity; higher values suggest greater hydrophobicity. The fluorinated derivative () likely has elevated XLogP3 due to trifluoromethyl groups.
  • H-Bonding: Aniline derivatives typically have one H-bond donor (NH₂). Acceptors vary with substituents (e.g., ether oxygens, thioethers).

Structural and Crystallographic Insights

  • Schiff Base Derivatives: describe a Schiff base (3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline) with a double bond (N=C, 1.269 Å) and intermolecular hydrogen bonding. Such structural features are critical for crystal packing and stability .

Biological Activity

3-Chloro-2-(4-methylphenoxy)aniline is an organic compound notable for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its implications in various fields, including pharmacology and agrochemicals.

Chemical Structure and Synthesis

3-Chloro-2-(4-methylphenoxy)aniline is characterized by a chloro group and a methylphenoxy moiety attached to an aniline structure. The molecular formula is C13H12ClNC_{13}H_{12}ClN. The synthesis typically involves nucleophilic aromatic substitution, where 3-chloroaniline reacts with 4-methylphenol in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction conditions are usually maintained under reflux to ensure high yields and purity of the product .

The biological activity of 3-Chloro-2-(4-methylphenoxy)aniline can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial for its potential therapeutic applications. It binds to the active sites of enzymes, preventing substrate binding and subsequent catalysis .
  • Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways that regulate cellular processes .

Antimicrobial Properties

Research indicates that 3-Chloro-2-(4-methylphenoxy)aniline exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. Its ability to modulate enzyme activity can affect cancer cell proliferation and survival, making it a candidate for further investigation in cancer therapies .

Agrochemical Applications

In addition to its pharmaceutical potential, 3-Chloro-2-(4-methylphenoxy)aniline is utilized in agrochemicals. Its efficacy as a herbicide has been noted, particularly due to its ability to disrupt metabolic pathways in target plants .

Case Studies

  • Antimicrobial Activity : A study demonstrated that 3-Chloro-2-(4-methylphenoxy)aniline effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Studies : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, suggesting its mechanism may involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .
  • Agrochemical Efficacy : Field trials indicated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields, highlighting its potential as a sustainable agricultural solution .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological properties:

Compound NameStructure FeaturesBiological Activity
3-ChloroanilineMonochlorinated anilineModerate antimicrobial activity
4-MethylphenolMethyl-substituted phenolAntiseptic properties
2-(4-Chloro-3-methylphenoxy)anilineSimilar phenoxy structureNotable enzyme inhibition

This table illustrates how the unique combination of functional groups in 3-Chloro-2-(4-methylphenoxy)aniline enhances its biological activity compared to related compounds.

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